1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione
CAS No.: 10486-42-7
Cat. No.: VC20970904
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione - 10486-42-7](/images/no_structure.jpg)
Specification
CAS No. | 10486-42-7 |
---|---|
Molecular Formula | C11H8N2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 1,3-dihydrobenzo[f]benzimidazole-2-thione |
Standard InChI | InChI=1S/C11H8N2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H,(H2,12,13,14) |
Standard InChI Key | DDPQKZFRVMYIQG-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=N3)S |
SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=S)N3 |
Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=S)N3 |
Introduction
Chemical Structure and Properties
Molecular Structure
1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione consists of a naphthalene backbone fused with an imidazole ring, with a thione group at the 2-position of the imidazole moiety. This structural arrangement creates a planar, conjugated system that contributes to its chemical stability and reactivity patterns. The compound belongs to the broader class of imidazole-2-thiones, which are known for their versatile chemistry and biological relevance.
Table 1: Basic Structural Information of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione
Parameter | Value | Reference |
---|---|---|
CAS Number | 10486-42-7 | |
Molecular Formula | C₁₁H₈N₂S | |
Molecular Weight | 200.26 g/mol | |
Structure Type | Fused heterocyclic | |
Ring System | Naphtho[2,3-d]imidazole | |
Functional Group | Thione (C=S) |
Physical Properties
1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione appears as a white solid with specific physical characteristics that make it identifiable and useful for various applications . Its physical properties are crucial for understanding its behavior in different environments and for developing appropriate formulation strategies when used in pharmaceutical applications.
Table 2: Physical Properties of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione
Property | Value | Reference |
---|---|---|
Physical State | White solid | |
Melting Point | 110-111°C | |
Rf Value | 0.3 (25% EtOAc) | |
Standard Purity | 98% | |
Solubility | Limited in water, soluble in organic solvents |
Chemical Properties and Tautomerism
Synthesis Methods
Classical Synthetic Approaches
The synthesis of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione typically involves multi-step reactions. One common approach is through the condensation of appropriate precursors, such as naphthalene derivatives and imidazole-forming reagents, followed by thionation reactions to introduce the thione group. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.
A typical synthetic route may involve:
-
Preparation of a suitable naphthalene derivative with appropriate functional groups
-
Formation of the imidazole ring through cyclization reactions
-
Introduction of the thione group using thionation agents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent
Advanced Synthesis Techniques
Recent advances in synthetic methodologies have led to more efficient approaches for the preparation of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione. One notable approach involves the use of Diels-Alder reactions to construct the naphthalene core, which can then be further elaborated to introduce the imidazole-2-thione moiety .
For related naphtho[2,3-d]imidazole derivatives, a convenient route has been developed involving a Diels-Alder reaction of 4,5-dichloro-o-quinodimethane as a key step . Similar methodologies could potentially be adapted for the synthesis of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione with appropriate modifications.
Table 3: Comparison of Synthetic Methods for 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione
Biological and Pharmacological Activities
Antiviral Properties
1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione and related imidazole-2-thione derivatives have shown potential antiviral activities . The ambident nature of the thione group allows these compounds to interact with various biological targets, making them candidates for antiviral drug development. Some related compounds in this class have demonstrated activity against HIV-1, comparable to the activity of established antiviral agents .
Antifungal Properties
Copper complexes of heterocyclic thiones, including imidazole-2-thiones, have been reported to possess antifungal activity . The ability of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione to form metal complexes through its sulfur atom suggests potential applications in developing novel antifungal agents .
Other Biological Activities
The oxidation of ascorbic acid to dehydroascorbic acid is accelerated by metal ions such as copper, and this stimulation of ascorbate oxidation can be inhibited by the addition of imidazole-2-thiones, which are proposed to complex copper through their free SH groups . This property suggests potential antioxidant and metal-chelating activities for 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione and related compounds.
Table 4: Biological Activities of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione and Related Compounds
Applications in Drug Development
Structure-Activity Relationships
Materials Science Applications
The unique electronic properties of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione, stemming from its extended π-conjugated system and the presence of the thione group, suggest potential applications in materials science. These properties could be exploited for the development of organic semiconductors, photosensitizers, or coordination polymers.
Metal complexes of thione-containing compounds have been investigated for their optical and electronic properties, suggesting similar potential for complexes of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione . The ability to form coordination compounds with various metals opens up possibilities for creating materials with tunable properties for specific applications.
Analytical Methods for Identification
Spectroscopic Techniques
Several spectroscopic techniques can be employed for the identification and characterization of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide valuable information about the structure, with characteristic signals for the aromatic protons of the naphthalene ring and the NH protons of the imidazole moiety .
-
Infrared (IR) Spectroscopy: The C=S stretching vibration of the thione group typically appears in the region of 1050-1200 cm⁻¹, providing a distinctive marker for this functional group .
-
Mass Spectrometry: The molecular ion peak at m/z 200 corresponds to the molecular weight of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione, with fragmentation patterns that can help confirm its structure .
Chromatographic Methods
Thin-layer chromatography (TLC) can be used for monitoring reactions and assessing the purity of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione, with an Rf value of 0.3 in 25% EtOAc as the mobile phase . High-performance liquid chromatography (HPLC) can also be employed for more precise analysis and purification.
Future Research Directions
Novel Synthetic Approaches
Future research could focus on developing more efficient synthetic routes to 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione, possibly employing catalytic methods or green chemistry approaches. The exploration of regioselective methodologies for the functionalization of the naphthalene ring could also lead to a broader range of derivatives with enhanced properties.
Expanded Biological Evaluation
Comprehensive studies on the biological activities of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione, including detailed mechanism-of-action investigations, are needed to fully understand its potential therapeutic applications. Testing against a wider range of pathogens and disease models could uncover new applications for this compound.
Advanced Materials Development
The exploration of 1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione as a building block for advanced materials, such as coordination polymers or organic electronics, represents an exciting frontier for future research. The development of synthetic methodologies for the preparation of polymeric materials containing this structural motif could lead to materials with unique properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume